molecular formula C7H14ClNO2 B8137439 (3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride

(3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride

Cat. No.: B8137439
M. Wt: 179.64 g/mol
InChI Key: NJNNMKIITLUFIE-KGZKBUQUSA-N
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Description

(3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride is a chiral compound with the molecular formula C7H14ClNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a chiral catalyst to produce the desired enantiomer. The reaction conditions often include specific temperatures, pressures, and solvents to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-quality product for various applications .

Chemical Reactions Analysis

Types of Reactions

(3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .

Scientific Research Applications

(3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of (3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3r,6r)-6-Methylpiperidine-3-carboxylic acid hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the resulting unique chemical and biological properties. This compound’s chiral nature allows it to interact selectively with other chiral molecules, making it particularly valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

(3R,6R)-6-methylpiperidine-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-5-2-3-6(4-8-5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H/t5-,6-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNNMKIITLUFIE-KGZKBUQUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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